7-(5-chlorothiophen-2-yl)-2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
“7-(5-CHLORO-2-THIENYL)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE” is a complex organic compound that features a pyrido[2,3-d]pyrimidin-4(1H)-one core structure. This compound is characterized by the presence of a chlorothienyl group, a sulfanyl group, a tetrahydrofuranmethyl group, and a trifluoromethyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(5-CHLORO-2-THIENYL)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE” typically involves multi-step organic synthesis. Key steps may include:
Formation of the pyrido[2,3-d]pyrimidin-4(1H)-one core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorothienyl group: This step may involve halogenation and subsequent thiophene ring formation.
Attachment of the sulfanyl group: This can be done through nucleophilic substitution reactions.
Addition of the tetrahydrofuranmethyl group: This may involve protection-deprotection strategies and selective alkylation.
Incorporation of the trifluoromethyl group: This step often requires the use of trifluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production methods for such complex compounds typically involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions may target the pyrimidinone core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like thiols or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry
This compound may be used as a building block in the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, such compounds are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications may include the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “7-(5-CHLORO-2-THIENYL)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE” would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 7-(5-Chloro-2-thienyl)-2-sulfanyl-1-(tetrahydro-2-furanylmethyl)-5-methylpyrido[2,3-d]pyrimidin-4(1H)-one
- 7-(5-Chloro-2-thienyl)-2-sulfanyl-1-(tetrahydro-2-furanylmethyl)-5-ethylpyrido[2,3-d]pyrimidin-4(1H)-one
Uniqueness
The uniqueness of “7-(5-CHLORO-2-THIENYL)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H13ClF3N3O2S2 |
---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
7-(5-chlorothiophen-2-yl)-1-(oxolan-2-ylmethyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H13ClF3N3O2S2/c18-12-4-3-11(28-12)10-6-9(17(19,20)21)13-14(22-10)24(16(27)23-15(13)25)7-8-2-1-5-26-8/h3-4,6,8H,1-2,5,7H2,(H,23,25,27) |
InChI Key |
FSMMPQIJTSNEFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C3=C(C(=CC(=N3)C4=CC=C(S4)Cl)C(F)(F)F)C(=O)NC2=S |
Origin of Product |
United States |
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